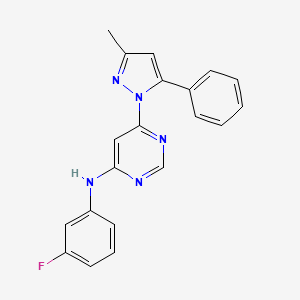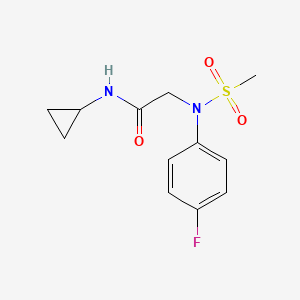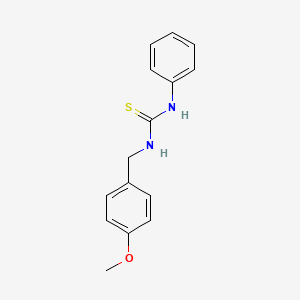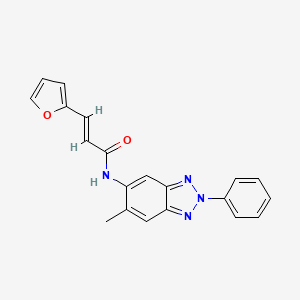![molecular formula C13H15NS B5863063 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione is a heterocyclic compound that has attracted the attention of many researchers due to its unique structure and potential applications. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Wirkmechanismus
The mechanism of action of 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione in lab experiments include its unique structure, potential applications in drug development, and its fluorescent properties for imaging and sensing applications. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are many potential future directions for research on 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development and imaging and sensing applications. Additionally, further studies on its toxicity and potential side effects are needed to determine its safety for human use.
In conclusion, this compound is a promising compound with unique properties and potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research. Further studies are needed to fully understand its potential applications and safety for human use.
Synthesemethoden
The synthesis of 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione involves the reaction of 1,3-cyclopentanedione with aniline in the presence of sulfur and a catalyst. This method has been optimized to produce high yields of the compound and has been used by many researchers.
Wissenschaftliche Forschungsanwendungen
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, it has been studied for its potential use as a fluorescent probe for imaging and sensing applications.
Eigenschaften
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c15-12-11-6-2-1-5-10(11)9-13(14-12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNUJDALDRBGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)


![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)



![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)